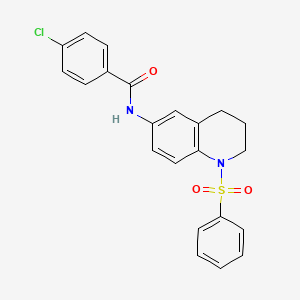

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O3S/c23-18-10-8-16(9-11-18)22(26)24-19-12-13-21-17(15-19)5-4-14-25(21)29(27,28)20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKHUCKQLYLISC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and reagents such as ammonium thiocyanate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the compound.

Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups in place of the chlorine atom.

Scientific Research Applications

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Note: The target compound’s molecular weight is calculated based on structural similarity to and .

Key Observations

The thiophen-2-ylsulfonyl group in reduces molecular weight (432.9 vs. 454.9) and introduces sulfur atoms, which may alter solubility and binding interactions. The 4-methoxyphenylsulfonyl group in adds a polar methoxy group, increasing molecular weight (474.9) and possibly improving water solubility.

Benzamide Substitutions :

- Chloro Position : The 3-chloro substitution in versus the 4-chloro in the target compound could influence steric interactions in molecular recognition.

- Fluorine Addition : The 2-chloro-6-fluoro substitution in introduces both halogen and fluorine effects, which often enhance lipophilicity and bioavailability.

Scaffold Modifications: The ethyl-substituted tetrahydroquinoline in eliminates the sulfonyl group entirely, reducing molecular weight (342.9) and altering pharmacokinetic profiles. The benzoyl carbonyl in replaces the sulfonyl group, altering electronic properties and hydrogen-bonding capacity.

Research Findings and Implications

- Synthetic Routes : Evidence from highlights benzamide synthesis via benzoyl chloride intermediates, a method likely applicable to the target compound.

- Structural-Activity Relationships (SAR) :

- Physicochemical Limitations : The absence of solubility or melting point data in most analogs (e.g., ) underscores the need for further experimental characterization.

Biological Activity

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered interest due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 352.79 g/mol. It features a chloro group, a phenylsulfonyl moiety, and a tetrahydroquinoline structure, which are pivotal for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially affecting pathways related to inflammation and cancer.

- Receptor Modulation : Studies have indicated that derivatives can act as inverse agonists for retinoic acid receptor-related orphan receptor γt (RORγt), which is involved in autoimmune responses. This suggests that the compound may reduce pro-inflammatory cytokine production in T-helper cells .

Biological Activity Data

The biological activity of the compound has been assessed through various assays. Below is a summary table of key findings:

Case Studies and Research Findings

- Therapeutic Efficacy in Autoimmune Diseases : A study highlighted the efficacy of the compound in mouse models for psoriasis and rheumatoid arthritis. The compound showed significant improvement in symptoms at lower doses compared to existing treatments .

- Cytotoxicity Profile : Research on the cytotoxic effects revealed that while the compound effectively inhibited glioma cell proliferation, it exhibited minimal toxicity towards normal astrocytes, indicating a favorable safety profile for potential therapeutic use .

- Mechanistic Insights : Further investigations into the mechanisms revealed that the compound induces apoptosis through multiple pathways, including inhibition of AKT signaling and activation of necroptosis pathways in cancer cells .

Q & A

Q. How can researchers optimize the synthesis of 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols. For example, intermediates like tetrahydroquinoline derivatives are first sulfonylated using phenylsulfonyl chloride under inert conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity .

- Temperature control : Maintain 0–5°C during sulfonylation to avoid side reactions .

- Catalyst use : Triethylamine or DMAP can accelerate coupling reactions .

Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

Q. How does the compound’s reactivity vary under different pH or solvent conditions?

- Methodological Answer : Stability studies in buffers (pH 3–10) reveal degradation via hydrolysis of the sulfonamide bond at acidic pH. In DMSO, the compound remains stable for >48 hours, making it suitable for biological assays .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases) under varying ATP concentrations to determine competitive/non-competitive inhibition .

- Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with catalytic sites (e.g., sulfonamide binding to zinc ions in metalloenzymes) .

- SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) to purified target proteins .

Q. How can researchers resolve contradictory data on the compound’s biological activity across cell lines?

- Methodological Answer : Contradictions may arise from cell-specific permeability or off-target effects. Strategies include:

- Metabolic profiling : LC-MS/MS to compare intracellular concentrations .

- CRISPR knockouts : Validate target specificity by deleting putative receptor genes (e.g., EGFR or COX-2) .

- Transcriptomics : RNA-seq to identify differentially expressed pathways post-treatment .

Q. What in silico approaches are recommended for predicting toxicity or off-target effects?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ProTox-II to assess hepatotoxicity (e.g., cytochrome P450 inhibition) .

- Pharmacophore modeling : Align structural motifs with known toxicophores (e.g., reactive quinone intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.